molecular formula C18H13N3O3 B5573903 N'-(3-nitrobenzylidene)-1-naphthohydrazide

N'-(3-nitrobenzylidene)-1-naphthohydrazide

Cat. No.: B5573903
M. Wt: 319.3 g/mol
InChI Key: KEALYRDNURHPDW-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-nitrobenzylidene)-1-naphthohydrazide is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09569129 g/mol and the complexity rating of the compound is 488. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial Activity

N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, a related compound, has shown significant antimicrobial activity. This compound demonstrated bacteriostatic effects against several types of bacteria including MRSA, P. aeruginosa, and K. pneumoniae (Amereih et al., 2020).

2. Lipase Enzyme Inhibition

The same compound was found to be an active lipase enzyme inhibitor, showing potential for applications in treating conditions related to lipid metabolism (Amereih et al., 2020).

3. Corrosion Inhibition Properties

(Z)-N-(3-nitrobenzylidene)naphthalen-1-amine, closely related to the compound , has been studied for its corrosion inhibition properties. It has shown effectiveness as a corrosion inhibitor, suggesting potential applications in materials science and engineering (Elemike et al., 2018).

4. Sensor Development for Heavy Metal Detection

(E)-N′-Nitrobenzylidene-Benzenesulfonohydrazide derivatives have been used to develop sensors for the detection of heavy metal ions like mercury (Hg2+). This application is significant for environmental monitoring and safety (Hussain et al., 2017).

5. Anti-Cancer Activity

Metal-hydrazide complexes involving N'-(3-nitrobenzylidene)-1-naphthohydrazide derivatives have shown promising anti-cancer activities against specific cancer cells, like K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells (Ghammamy, 2012).

6. Anti-Inflammatory Drug Development

(E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide has been identified as an IKK-β inhibitor, suggesting its potential in the development of anti-inflammatory drugs. Its structural and chemical characteristics are conducive to its effectiveness in this role (Avila et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of the fluorescent probe mentioned earlier, a possible C=N isomerization and a reverse PET mechanism was proposed .

Future Directions

The potential applications and future directions for “N’-(3-nitrobenzylidene)-1-naphthohydrazide” would likely depend on its specific properties and reactivity. For example, if it does act as a fluorescent probe for Fe3+ ions, it could be used in various analytical applications .

Properties

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(17-10-4-7-14-6-1-2-9-16(14)17)20-19-12-13-5-3-8-15(11-13)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEALYRDNURHPDW-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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